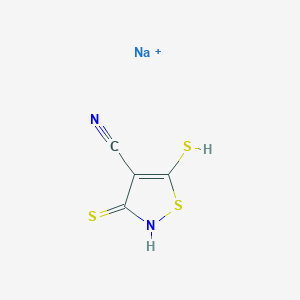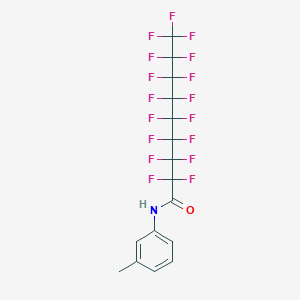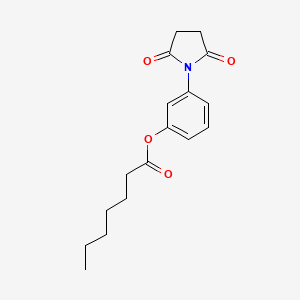
Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen atoms. Thiazole derivatives are widely studied for their biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide. The reaction proceeds through the formation of ketene dithioacetals, which then cyclize to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfanyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
作用機序
The mechanism of action of sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
類似化合物との比較
Thiazole: A basic five-membered ring containing sulfur and nitrogen.
Benzothiazole: A fused ring system combining benzene and thiazole.
Thiadiazole: A five-membered ring containing two nitrogen and one sulfur atom.
Uniqueness: Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile is unique due to the presence of both sulfanyl and sulfanylidene groups, which provide distinct reactivity and potential biological activities compared to other thiazole derivatives .
特性
CAS番号 |
2076-67-7 |
|---|---|
分子式 |
C4H2N2NaS3+ |
分子量 |
197.3 g/mol |
IUPAC名 |
sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C4H2N2S3.Na/c5-1-2-3(7)6-9-4(2)8;/h8H,(H,6,7);/q;+1 |
InChIキー |
BAPZDOIEMXPLLP-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(SNC1=S)S.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)
![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)


![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)
![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)
![2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12465643.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetonitrile (non-preferred name)](/img/structure/B12465651.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
![3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12465680.png)

